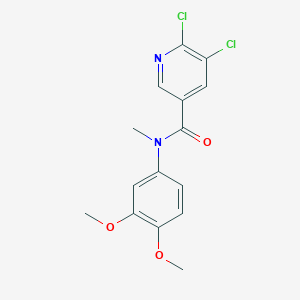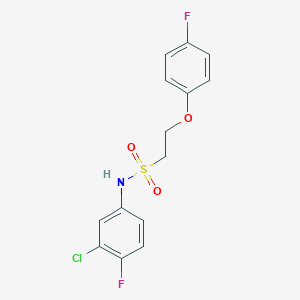
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the balance of salt and water in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve CFTR dysfunction.
科学的研究の応用
Chemical Synthesis and Biological Activities Sulfonamides, including derivatives similar to N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide, are extensively studied for their synthesis and biological activities. These compounds have shown promise in various areas, such as acting as carbonic anhydrase inhibitors, with implications for anti-tumor activities and potential in addressing conditions related to enzyme dysregulation. For instance, studies on new sulfonamide derivatives have highlighted their cytotoxic activities against tumor cells and inhibition of human cytosolic isoforms, presenting a potential avenue for anticancer research (Gul et al., 2016).
Drug Development and Pharmacological Potential In drug development, sulfonamide derivatives are explored for their role as nonsteroidal progesterone receptor antagonists, offering a novel approach to treating various diseases, including uterine leiomyoma and breast cancer. The unique benzenesulfonanilide scaffold has been identified as a promising base for the development of selective progesterone receptor modulators, which are crucial for reproductive health and oncology (Yamada et al., 2016).
Material Science and Polymorphism The study of polymorphism, particularly in aromatic sulfonamides with fluorine groups, is significant for material science, offering insights into the structural and functional properties of these compounds. Polymorphism can affect the stability, solubility, and bioavailability of pharmaceuticals, making it a critical factor in drug formulation and development. Research in this area has revealed how fluorine substitutions impact the polymorphic behavior of aromatic sulfonamides, with potential applications in designing more effective pharmaceuticals (Terada et al., 2012).
Analytical and Environmental Studies Sulfonamides, due to their structural diversity, also play a role in analytical chemistry and environmental monitoring. Studies have focused on the detection and analysis of sulfonamide compounds in natural waters, highlighting the importance of these methods in tracking the environmental fate of pharmaceuticals and agrochemicals. This research is crucial for understanding the ecological impact of these substances and developing strategies for water treatment and pollution control (Zimmerman et al., 2002).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-fluorophenoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO3S/c15-13-9-11(3-6-14(13)17)18-22(19,20)8-7-21-12-4-1-10(16)2-5-12/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBIYINGYNETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCS(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2419430.png)
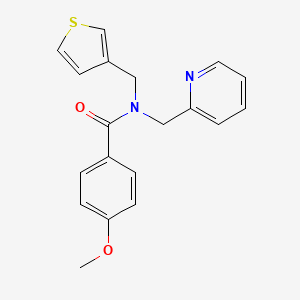
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)
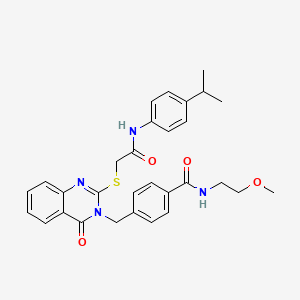
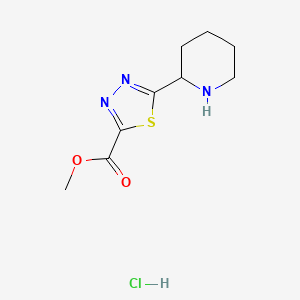
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)
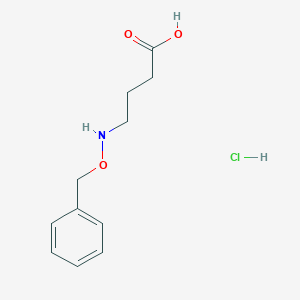
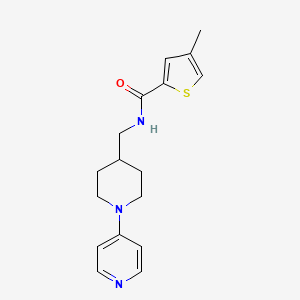
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)
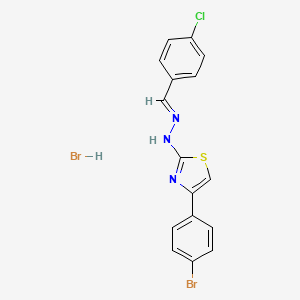
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
